AuBr3-Catalyzed Azidation Comparison
Under identical AuBr3-catalyzed azidation conditions (10 mol% AuBr3, 3 equiv TMSN3, CH2Cl2, room temperature), the synthesis of 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide from its per-O-acetylated precursor proceeds with an 85% isolated yield within 1 hour, yielding exclusively the β-anomer [1]. This performance is comparable to, and in some cases exceeds, that of other peracetylated monosaccharides: 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl azide is obtained in 87% yield (3 h, α:β 1:19) and 2,3,4,6-tetra-O-acetyl-β-D-mannopyranosyl azide in 90% yield (3 h, α:β 19:1) [1]. The shorter reaction time (1 h vs. 3 h) for the xylose derivative highlights its efficient conversion under mild catalytic conditions, a key consideration for scalable synthesis.
β-only anomer
| Evidence Dimension | Synthetic Yield (Isolated) & Reaction Time |
|---|---|
| Target Compound Data | 85% yield, 1 hour, β-only anomer |
| Comparator Or Baseline | 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide: 87% yield, 3 h; 2,3,4,6-Tetra-O-acetyl-β-D-mannopyranosyl azide: 90% yield, 3 h |
| Quantified Difference | Comparable yield (85% vs. 87-90%) achieved in significantly shorter time (1 h vs. 3 h) |
| Conditions | AuBr3-catalyzed azidation of per-O-acetylated sugars with TMSN3 in CH2Cl2 at room temperature [1] |
Why This Matters
The combination of high stereoselectivity (β-only) and reduced reaction time under mild catalytic conditions enhances synthetic efficiency and reduces processing costs, making this compound a practical choice for large-scale glycosyl azide preparation.
- [1] Vangala, M., et al. (2018). AuBr3-catalyzed azidation of per-O-acetylated and per-O-benzoylated sugars. Beilstein Journal of Organic Chemistry, 14, 682–687. DOI: 10.3762/bjoc.14.56. View Source
